molecular formula C20H18N6O8 B2847315 N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate CAS No. 1351608-61-1

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Cat. No.: B2847315
CAS No.: 1351608-61-1
M. Wt: 470.398
InChI Key: KZDXKWKRFHWDBJ-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C20H18N6O8 and its molecular weight is 470.398. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activities

A series of derivatives including 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3yl)acetamides have shown promising in vitro antibacterial activity against a variety of Gram-positive and Gram-negative bacteria such as Staphylococcus aureus, Enterococcus faecalis, Klebsiella pneumoniae, and Escherichia coli. These compounds also exhibited antifungal activity against Aspergillus fumigatus and Candida albicans, with some demonstrating notable cytotoxic properties in a brine shrimp bioassay (Devi, Shahnaz, & Prasad, 2022).

Anticonvulsant Evaluation

Research on indoline derivatives, including the evaluation of their anticonvulsant activities, has shown that specific compounds possess significant activity against both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizures. One notable compound emerged as an effective anticonvulsant with a low toxicity profile, suggesting the potential for further development in epilepsy treatment (Nath et al., 2021).

Anti-inflammatory and Analgesic Agents

Novel heterocyclic compounds derived from visnaginone and khellinone have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These compounds demonstrated significant COX-2 inhibition, analgesic, and anti-inflammatory effects, comparing favorably with standard drugs such as sodium diclofenac. This highlights their potential as novel therapeutic agents for treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Optical Properties

The synthesis and characterization of novel pyrido[1,2-a]benzimidazole-containing 1,3,4-oxadiazole derivatives have been conducted, with studies focusing on their UV–vis absorption and fluorescence spectral characteristics. These compounds displayed blue-green emissions in dilute solutions and showed high quantum yields of fluorescence, indicating potential applications in optoelectronic devices (Yang et al., 2011).

Antimicrobial and Antioxidant Properties

Derivatives of benzimidazole have been synthesized and evaluated as antioxidants for base oil, demonstrating their effectiveness in enhancing the oxidation stability of the oil. This research signifies the potential of these compounds in industrial applications, particularly in improving the lifespan and performance of lubricants (Basta et al., 2017).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O4.C2H2O4/c25-15(21-12-2-3-13-14(6-12)27-10-26-13)9-24-7-11(8-24)18-22-17(23-28-18)16-19-4-1-5-20-16;3-1(4)2(5)6/h1-6,11H,7-10H2,(H,21,25);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDXKWKRFHWDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)NC2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=NC=CC=N5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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